molecular formula C16H32O6S B8106171 m-PEG3-S-PEG1-C2-Boc

m-PEG3-S-PEG1-C2-Boc

Cat. No.: B8106171
M. Wt: 352.5 g/mol
InChI Key: XTLJIRCPJBEEDE-UHFFFAOYSA-N
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Description

m-PEG3-S-PEG1-C2-Boc is a polyethylene glycol-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is a versatile tool in chemical biology and medicinal chemistry, facilitating the targeted degradation of specific proteins by leveraging the ubiquitin-proteasome system .

Preparation Methods

The synthesis of m-PEG3-S-PEG1-C2-Boc involves the condensation of polyethylene glycol units with specific functional groups. There are two common synthetic routes for preparing monodisperse polyethylene glycol compounds:

Chemical Reactions Analysis

m-PEG3-S-PEG1-C2-Boc undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

m-PEG3-S-PEG1-C2-Boc is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of m-PEG3-S-PEG1-C2-Boc involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

m-PEG3-S-PEG1-C2-Boc is unique due to its specific structure and functionality as a PROTAC linker. Similar compounds include:

These compounds share similar polyethylene glycol backbones but differ in their functional groups, which influence their stability, reactivity, and applications.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfanyl]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O6S/c1-16(2,3)22-15(17)5-6-19-11-13-23-14-12-21-10-9-20-8-7-18-4/h5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLJIRCPJBEEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCSCCOCCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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